n-Benzoyl-d-alanine
CAS No.: 17966-60-8
Cat. No.: VC21544255
Molecular Formula: C10H11NO3
Molecular Weight: 193.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 17966-60-8 |
|---|---|
| Molecular Formula | C10H11NO3 |
| Molecular Weight | 193.20 g/mol |
| IUPAC Name | (2R)-2-benzamidopropanoic acid |
| Standard InChI | InChI=1S/C10H11NO3/c1-7(10(13)14)11-9(12)8-5-3-2-4-6-8/h2-7H,1H3,(H,11,12)(H,13,14)/t7-/m1/s1 |
| Standard InChI Key | UAQVHNZEONHPQG-SSDOTTSWSA-N |
| Isomeric SMILES | C[C@H](C(=O)O)NC(=O)C1=CC=CC=C1 |
| SMILES | CC(C(=O)O)NC(=O)C1=CC=CC=C1 |
| Canonical SMILES | CC(C(=O)O)NC(=O)C1=CC=CC=C1 |
Introduction
Physical and Chemical Properties
N-Benzoyl-D-alanine exhibits distinctive physical and chemical properties that differentiate it from unmodified D-alanine. The presence of the benzoyl group affects its solubility profile, typically increasing its solubility in organic solvents while decreasing water solubility compared to the parent amino acid. The amide bond formed between the benzoyl group and the amino acid generally confers increased stability against certain types of enzymatic degradation.
Table 1: Physical and Chemical Properties of N-Benzoyl-D-alanine and Related Compounds
| Property | N-Benzoyl-D-alanine | N-Benzoyl-DL-alanine ethyl dithioester |
|---|---|---|
| Molecular Formula | C₁₀H₁₁NO₃ | Not specified in literature |
| Structural Features | Benzoyl group attached to D-alanine | Benzoyl group attached to DL-alanine with ethyl dithioester modification |
| Conformation | Not specified in available literature | B-type conformation in crystalline state |
| Torsional Angle | Not specified in available literature | N-C-C-S torsional angle: -23° |
| Significant Distances | Not specified in available literature | N...S distance: 2.830 Å |
| Spectroscopic Characteristics | Not specified in available literature | Distinct Raman and resonance Raman signatures |
The compound's reactivity is influenced by both the carboxylic acid group, which can participate in esterification and other reactions typical of carboxylic acids, and the amide bond, which exhibits characteristic amide reactivity but with reduced nucleophilicity at the nitrogen compared to the parent amine.
Structural Characteristics
Insights into the structural characteristics of N-Benzoyl-D-alanine can be gleaned from studies on related compounds. Research on N-benzoyl-DL-alanine ethyl dithioester reveals important conformational features that may be relevant to understanding the parent compound.
N-benzoyl-DL-alanine ethyl dithioester adopts a B-type conformation in the crystalline state, characterized by small N-C-C-S(thiol) torsional angles resulting from an N...S(thiol) interaction. Specifically, the N-C-C-S torsional angle was measured at -23° with an N...S distance of 2.830 Å .
This B-type conformation is similar to that found for N-acylglycine dithioesters in the crystalline state, suggesting that the addition of a methyl group (present in alanine but not in glycine) does not significantly alter this conformational preference . However, spectroscopic studies indicate that the methyl group does influence certain spectroscopic signatures, particularly in the B-form .
These structural insights are valuable for understanding how the stereochemistry and substituents of N-Benzoyl-D-alanine might influence its interactions with biological macromolecules and its behavior in various chemical environments.
Research Applications
N-Benzoyl-D-alanine serves as an important compound in various research contexts. Based on its structural features and studies on related compounds, several applications have been identified:
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Model compound for studying protein-ligand interactions
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Building block for peptide synthesis, particularly for creating peptides with modified backbone properties
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Substrate for enzymatic studies, especially those involving D-amino acid specific enzymes
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Reference compound for spectroscopic investigations of amino acid derivatives
The research on N-benzoyl-DL-alanine ethyl dithioester demonstrates the utility of these compounds in spectroscopic studies, particularly Raman and resonance Raman spectroscopy . These techniques provide valuable information about conformational states and structural dynamics in solution.
In peptide research, incorporating N-Benzoyl-D-alanine can influence the secondary structure of the resulting peptides, potentially leading to novel conformational properties with applications in drug design and development of peptide-based materials.
Biological Activity
The biological activity of N-Benzoyl-D-alanine represents an area that requires further investigation according to the available scientific literature. As a modified form of D-alanine, it likely exhibits altered interactions with biological systems compared to the unmodified amino acid.
Potential biological activities and applications might include:
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Interaction with specific enzymes that recognize D-amino acids
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Resistance to proteolytic degradation due to both the D-configuration and the N-acylation
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Possible antimicrobial properties, as suggested by studies on related N-acylamino acids
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Potential as a pharmacophore in drug design, particularly for targeting enzymes involved in bacterial cell wall synthesis
The D-configuration of the alanine component is particularly significant in biological contexts, as D-amino acids are less common in mammalian systems but are important components of bacterial cell walls. This makes derivatives like N-Benzoyl-D-alanine potentially valuable for developing compounds with selectivity for bacterial targets.
Comparison with Related Compounds
Comparing N-Benzoyl-D-alanine with related compounds provides insights into structure-activity relationships and the influence of specific structural elements on physical, chemical, and biological properties.
Table 2: Comparison of N-Benzoyl-D-alanine with Related Compounds
Recent Research Developments
Recent scientific investigations have advanced our understanding of N-Benzoyl-D-alanine and related compounds. Significant spectroscopic studies of N-benzoyl-DL-alanine ethyl dithioester include:
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X-ray crystallographic analysis demonstrating the B-type conformation in the crystalline state
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Raman spectroscopic study of a single crystal establishing the resonance Raman (RR) signature for the compound in its B-form
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Resonance Raman spectroscopic study of the compound in solution (CCl₄ and H₂O/CH₃CN)
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Isotopic substitution studies using ¹³C=S to provide information on the RR signatures of B, A, and CS type conformers
These studies revealed that while the A and CS signatures for the N-acylalanine dithioester closely resemble those for an N-acylglycine dithioester, the B signature is markedly perturbed compared to that of glycine derivatives . This perturbation is attributed to the influence of the methyl group in alanine on the spectroscopic properties in specific conformational states.
Table 3: Spectroscopic Findings for N-benzoyl-DL-alanine ethyl dithioester
| Conformer Type | Environment | Spectroscopic Characteristics | Comparison to N-acylglycine dithioester |
|---|---|---|---|
| B-form | Crystalline state | Distinct RR signature | Markedly perturbed compared to glycine derivative |
| A-form | Solution (CCl₄, H₂O/CH₃CN) | Specific RR signature | Closely resembles glycine derivative |
| CS-form | Solution (CCl₄, H₂O/CH₃CN) | Specific RR signature | Closely resembles glycine derivative |
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